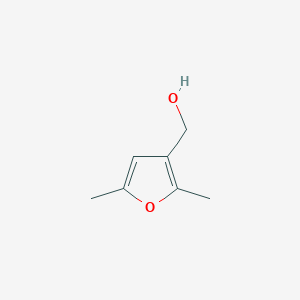

(2,5-Dimethylfuran-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-3-7(4-8)6(2)9-5/h3,8H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKVNZQOYBRCPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439154 | |

| Record name | (2,5-dimethylfuran-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-96-9 | |

| Record name | (2,5-dimethylfuran-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-dimethylfuran-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,5-Dimethylfuran-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (2,5-Dimethylfuran-3-yl)methanol, a furan derivative of interest in various fields of chemical research and development. This document collates available data on its properties, synthesis, and spectral characteristics to support its application in laboratory and industrial settings.

Core Chemical Properties

Table 1: Physical and Chemical Properties of (2,5-Dimethylfuran-3-yl)methanol

| Property | Value | Source/Method |

| Molecular Weight | 126.15 g/mol | Calculated |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| CAS Number | 1003-96-9 | [1] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

Synthesis Protocol

The primary synthetic route to (2,5-Dimethylfuran-3-yl)methanol involves the reduction of a suitable precursor, 3-carbomethoxy-2,5-dimethylfuran.

Experimental Protocol: Reduction of 3-carbomethoxy-2,5-dimethylfuran

Objective: To synthesize (2,5-Dimethylfuran-3-yl)methanol via the reduction of 3-carbomethoxy-2,5-dimethylfuran using Diisobutylaluminium hydride (DIBAL-H).

Materials:

-

3-carbomethoxy-2,5-dimethylfuran

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in an appropriate solvent like dichloromethane or toluene)

-

Anhydrous solvent (e.g., dichloromethane, distilled from CaH₂)

-

Methanol

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Ethyl acetate

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 3-carbomethoxy-2,5-dimethylfuran (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the stirred solution to -20 °C using a suitable cooling bath.

-

Slowly add DIBAL-H solution (2.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at -20 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (typically after 1 hour), quench the reaction by the slow, dropwise addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature.

-

Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude (2,5-Dimethylfuran-3-yl)methanol by silica gel column chromatography.

Workflow Diagram:

Caption: Synthesis workflow for (2,5-Dimethylfuran-3-yl)methanol.

Spectroscopic Data

Detailed experimental spectra for (2,5-Dimethylfuran-3-yl)methanol are not widely published. However, predicted data and analysis of structurally similar compounds allow for an estimation of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for (2,5-Dimethylfuran-3-yl)methanol

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -CH₃ (at C5) | ~2.2 | Singlet | |

| -CH₃ (at C2) | ~2.3 | Singlet | |

| -CH (furan ring) | ~5.9 | Singlet | |

| -CH₂OH | ~4.5 | Singlet or Doublet | May show coupling to the hydroxyl proton |

| -OH | Variable | Singlet (broad) | Chemical shift is dependent on concentration and solvent |

Table 3: Predicted ¹³C NMR Chemical Shifts for (2,5-Dimethylfuran-3-yl)methanol

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₃ (at C5) | ~13 |

| -CH₃ (at C2) | ~14 |

| -CH₂OH | ~56 |

| C4 (furan ring) | ~108 |

| C3 (furan ring) | ~118 |

| C5 (furan ring) | ~147 |

| C2 (furan ring) | ~149 |

Infrared (IR) Spectroscopy

The IR spectrum of (2,5-Dimethylfuran-3-yl)methanol is expected to show characteristic absorption bands for the hydroxyl and furan functional groups.

Table 4: Expected IR Absorption Bands for (2,5-Dimethylfuran-3-yl)methanol

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3350 (broad) | O-H | Stretching vibration of the hydroxyl group |

| ~2920, 2860 | C-H | Stretching vibrations of the methyl and methylene groups |

| ~1580, 1500 | C=C | Furan ring stretching vibrations |

| ~1030 | C-O | Stretching vibration of the primary alcohol |

Mass Spectrometry (MS)

Predicted mass spectrometry data suggests a molecular ion peak and characteristic fragmentation patterns.[2]

Table 5: Predicted Mass Spectrometry Data for (2,5-Dimethylfuran-3-yl)methanol

| m/z | Ion | Notes |

| 126 | [M]⁺ | Molecular ion |

| 111 | [M - CH₃]⁺ | Loss of a methyl group |

| 97 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 83 | [C₅H₇O]⁺ | Fragmentation of the furan ring |

Fragmentation Pathway Diagram:

Caption: Predicted mass spectral fragmentation of (2,5-Dimethylfuran-3-yl)methanol.

Conclusion

This technical guide consolidates the currently available information on (2,5-Dimethylfuran-3-yl)methanol. While a complete experimental dataset for its physical and spectral properties is yet to be published, the provided data and protocols offer a solid foundation for researchers and professionals working with this compound. Further experimental investigation is warranted to fully characterize this molecule and expand its potential applications.

References

An In-depth Technical Guide to the Synthesis of (2,5-Dimethylfuran-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (2,5-dimethylfuran-3-yl)methanol, a valuable furanic building block in medicinal chemistry and materials science. This document details two principal synthetic routes, encompassing the preparation of key precursors and their subsequent reduction to the target alcohol. Each pathway is presented with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate practical application in a research and development setting.

Pathway 1: Reduction of Ethyl 2,5-Dimethylfuran-3-carboxylate

This pathway involves the synthesis of ethyl 2,5-dimethylfuran-3-carboxylate, a key intermediate, followed by its reduction to (2,5-dimethylfuran-3-yl)methanol. The synthesis of the carboxylate precursor is typically achieved through the acid-catalyzed cyclization and decarboxylation of diethyl 2,3-diacetylsuccinate.

Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate

The preparation of ethyl 2,5-dimethylfuran-3-carboxylate from diethyl 2,3-diacetylsuccinate can be performed under acidic conditions, which concurrently promotes cyclization to the furan ring and selective decarboxylation.

A detailed experimental procedure for the synthesis of ethyl 2,5-dimethylfuran-3-carboxylate is outlined in the following table, based on methodologies described in the patent literature.[1][2]

| Step | Procedure |

| 1. Reaction Setup | In a microwave-compatible reaction vessel, combine diethyl 2,3-diacetylsuccinate (0.72 mmol, 1.0 equiv) and a 1N aqueous solution of hydrochloric acid (1.2 mL). |

| 2. Microwave Irradiation | Subject the reaction mixture to microwave irradiation under normal pressure with reflux for 1 hour. |

| 3. Workup | After cooling to room temperature, extract the mixture with diethyl ether. Collect the organic layer and wash it sequentially with water and brine. |

| 4. Isolation and Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue using flash column chromatography (eluent: petroleum ether/diethyl ether, 5:1) to yield ethyl 2,5-dimethylfuran-3-carboxylate as a colorless oil. |

| Product | Starting Material | Reagents | Yield | Reference |

| Ethyl 2,5-dimethylfuran-3-carboxylate | Diethyl 2,3-diacetylsuccinate | 1N HCl, Microwave | 20% | [1] |

| Diethyl 2,5-dimethylfuran-3,4-dicarboxylate | Diethyl 2,3-diacetylsuccinate | 1N HCl, Microwave | 52% | [1] |

| 2,5-Dimethylfuran-3,4-dicarboxylic acid | Diethyl 2,3-diacetylsuccinate | 1N HCl, Microwave | 24% | [1] |

Note: The reaction also produces diethyl 2,5-dimethylfuran-3,4-dicarboxylate and 2,5-dimethylfuran-3,4-dicarboxylic acid as byproducts.

Reduction of Ethyl 2,5-Dimethylfuran-3-carboxylate

The reduction of the ester functionality of ethyl 2,5-dimethylfuran-3-carboxylate to a primary alcohol can be effectively achieved using strong hydride reducing agents such as Lithium Aluminum Hydride (LAH) or Diisobutylaluminum Hydride (DIBAL-H).

The following protocol is a general procedure for the reduction of esters to alcohols using LiAlH4, adapted for the specific substrate.[3][4]

| Step | Procedure |

| 1. Reaction Setup | In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), prepare a suspension of Lithium Aluminum Hydride (1.2-1.5 equiv) in anhydrous tetrahydrofuran (THF). |

| 2. Addition of Ester | Cool the LAH suspension to 0 °C. Slowly add a solution of ethyl 2,5-dimethylfuran-3-carboxylate (1.0 equiv) in anhydrous THF to the suspension while maintaining the temperature at 0 °C. |

| 3. Reaction | After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC. |

| 4. Quenching | Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup) to quench the excess LAH and precipitate the aluminum salts. |

| 5. Isolation and Purification | Filter the resulting slurry and wash the filter cake with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography. |

Pathway 2: Reduction of 2,5-Dimethylfuran-3-carbaldehyde

This alternative pathway involves the formylation of 2,5-dimethylfuran to produce the key intermediate, 2,5-dimethylfuran-3-carbaldehyde, which is then reduced to the target alcohol.

Synthesis of 2,5-Dimethylfuran-3-carbaldehyde

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as 2,5-dimethylfuran.

The following is a general experimental procedure for the Vilsmeier-Haack reaction, which can be adapted for the formylation of 2,5-dimethylfuran.[5][6]

| Step | Procedure |

| 1. Formation of Vilsmeier Reagent | In a dry flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl3) (1.0-1.2 equiv) to the DMF while maintaining the temperature at 0 °C to form the Vilsmeier reagent. |

| 2. Formylation | To the pre-formed Vilsmeier reagent, add 2,5-dimethylfuran (1.0 equiv) dropwise at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours. |

| 3. Hydrolysis | Pour the reaction mixture onto crushed ice and then neutralize with an aqueous solution of a base (e.g., sodium hydroxide or sodium acetate) to hydrolyze the intermediate iminium salt. |

| 4. Workup and Purification | Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography. |

Specific yield data for the Vilsmeier-Haack formylation of 2,5-dimethylfuran is not provided in the search results. However, formylation of activated furans generally proceeds with moderate to good yields.

Reduction of 2,5-Dimethylfuran-3-carbaldehyde

The reduction of the aldehyde group to a primary alcohol is a standard transformation that can be readily achieved using mild reducing agents like sodium borohydride.

The following is a general procedure for the reduction of aldehydes using sodium borohydride.[7][8][9]

| Step | Procedure |

| 1. Reaction Setup | Dissolve 2,5-dimethylfuran-3-carbaldehyde (1.0 equiv) in a suitable protic solvent such as methanol or ethanol. |

| 2. Addition of Reducing Agent | Cool the solution to 0 °C. Add sodium borohydride (1.0-1.5 equiv) portion-wise to the solution, maintaining the temperature at 0 °C. |

| 3. Reaction | After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until completion as monitored by TLC. |

| 4. Workup | Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C. Remove the organic solvent under reduced pressure. |

| 5. Isolation and Purification | Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product. Purify by column chromatography if necessary. |

Reductions of aromatic and heteroaromatic aldehydes with sodium borohydride are typically high-yielding, often in the range of 90-99%.

Summary and Comparison of Pathways

Both pathways offer viable routes to (2,5-dimethylfuran-3-yl)methanol. The choice of pathway may depend on the availability of starting materials, desired scale, and safety considerations.

| Feature | Pathway 1 (Carboxylate Route) | Pathway 2 (Aldehyde Route) |

| Starting Material | Diethyl 2,3-diacetylsuccinate | 2,5-Dimethylfuran |

| Key Intermediate | Ethyl 2,5-dimethylfuran-3-carboxylate | 2,5-Dimethylfuran-3-carbaldehyde |

| Reducing Agent | Strong (LiAlH4, DIBAL-H) | Mild (NaBH4) |

| Advantages | Potentially fewer steps if the carboxylate is readily available. | Milder reducing agent in the final step. |

| Disadvantages | Use of highly reactive and pyrophoric reducing agents. Synthesis of the carboxylate precursor can have moderate yields and produce byproducts. | The Vilsmeier-Haack reaction can sometimes lead to mixtures of regioisomers, although the 3-position is generally favored for 2,5-disubstituted furans. |

This guide provides a foundational understanding of the synthetic methodologies for preparing (2,5-dimethylfuran-3-yl)methanol. Researchers are encouraged to consult the cited literature for further details and to optimize the described procedures for their specific laboratory conditions and safety protocols.

References

- 1. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]

- 2. CN101486694B - The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate - Google Patents [patents.google.com]

- 3. 5 LiAlH4 [ch.ic.ac.uk]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. sciforum.net [sciforum.net]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on (2,5-Dimethylfuran-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding "(2,5-Dimethylfuran-3-yl)methanol" is limited in publicly available scientific literature. This guide provides the confirmed Chemical Abstracts Service (CAS) number and summarizes the available data. Due to the scarcity of detailed experimental protocols and quantitative data for this specific compound, a representative experimental workflow for the synthesis of the closely related and well-documented compound 2,5-Dimethylfuran (DMF) is presented for illustrative purposes.

Compound Identification

The CAS number for (2,5-Dimethylfuran-3-yl)methanol is 1003-96-9 .[1][2]

Molecular Information:

| Identifier | Value |

| IUPAC Name | (2,5-Dimethylfuran-3-yl)methanol |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| Canonical SMILES | CC1=C(C=CO1)CO |

Physicochemical Properties

Synthesis

A documented method for the synthesis of (2,5-Dimethylfuran-3-yl)methanol involves the reduction of 3-carbomethoxy-2,5-dimethylfuran.[4]

Reaction Scheme:

Caption: Synthesis of (2,5-Dimethylfuran-3-yl)methanol.

Experimental Protocol (Limited Information): A synthesis described in brief involves the reaction of 3-carbomethoxy-2,5-dimethylfuran in methylene chloride with a reducing agent, diisobutylaluminium hydride (DIBAL-H), at a low temperature (-20 °C) under a nitrogen atmosphere.[4] A detailed protocol with reaction times, purification methods, and yields is not provided in the available literature.

Related Compound: 2,5-Dimethylfuran (DMF) - A Potential Biofuel

Due to the limited information on the target compound, this section details the synthesis of the structurally related and extensively studied compound, 2,5-Dimethylfuran (DMF). DMF is a promising biofuel candidate that can be synthesized from biomass-derived 5-hydroxymethylfurfural (HMF).[5][6][7][8]

Experimental Workflow: Catalytic Conversion of HMF to DMF

The production of DMF from HMF typically involves a two-step hydrogenolysis process over a heterogeneous catalyst.[8]

References

- 1. 1003-96-9|(2,5-Dimethylfuran-3-yl)methanol|BLD Pharm [bldpharm.com]

- 2. (2,5-dimethylfuran-3-yl)methanol|1003-96-9 - MOLBASE Encyclopedia [m.molbase.com]

- 3. PubChemLite - (2,5-dimethylfuran-3-yl)methanol (C7H10O2) [pubchemlite.lcsb.uni.lu]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,5-Dimethylfuran - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Technical Guide: Structural Elucidation of (2,5-Dimethylfuran-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (2,5-Dimethylfuran-3-yl)methanol. Due to the limited availability of direct experimental spectroscopic data for this specific compound, this document outlines a systematic approach to its structural confirmation through the analysis of its constituent parts and analogous compounds. This guide presents predicted spectroscopic data for (2,5-Dimethylfuran-3-yl)methanol based on the known experimental data of its structural analogs, 2,5-dimethylfuran and furan-3-methanol. Detailed experimental protocols for its synthesis and the principal spectroscopic methods used for its characterization are also provided.

Introduction

(2,5-Dimethylfuran-3-yl)methanol is a substituted furan derivative of interest in medicinal chemistry and drug development due to the prevalence of the furan moiety in biologically active compounds. A thorough understanding of its structure is critical for predicting its chemical behavior, reactivity, and potential interactions with biological targets. This guide details the process of its structural elucidation using modern spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (2,5-Dimethylfuran-3-yl)methanol. These predictions are derived from the experimental data of the closely related structural analogs, 2,5-dimethylfuran and furan-3-methanol, and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data for (2,5-Dimethylfuran-3-yl)methanol

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| -CH₃ (at C2) | ~2.2 | Singlet | 3H |

| -CH₃ (at C5) | ~2.2 | Singlet | 3H |

| Furan-H (at C4) | ~5.9 | Singlet | 1H |

| -CH₂OH | ~4.5 | Singlet | 2H |

| -OH | Variable | Singlet (broad) | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for (2,5-Dimethylfuran-3-yl)methanol

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (at C2) | ~13 |

| -CH₃ (at C5) | ~13 |

| -CH₂OH | ~57 |

| Furan-C4 | ~107 |

| Furan-C3 | ~115 |

| Furan-C2 | ~148 |

| Furan-C5 | ~148 |

Table 3: Predicted Infrared (IR) Spectroscopic Data for (2,5-Dimethylfuran-3-yl)methanol

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H stretch (alcohol) | 3600-3200 (broad) |

| C-H stretch (aromatic/vinyl) | 3150-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=C stretch (furan ring) | 1600-1450 |

| C-O stretch (alcohol) | 1200-1000 |

| C-O-C stretch (furan ring) | 1100-1000 |

Table 4: Predicted Mass Spectrometry (MS) Data for (2,5-Dimethylfuran-3-yl)methanol

| Ion | Predicted m/z |

| [M]+ | 126.07 |

| [M-H]+ | 125.06 |

| [M-OH]+ | 109.07 |

| [M-CH₂OH]+ | 95.05 |

Experimental Protocols

Synthesis of (2,5-Dimethylfuran-3-yl)methanol via Reduction of 2,5-Dimethylfuran-3-carbaldehyde

This protocol describes a general method for the synthesis of (2,5-Dimethylfuran-3-yl)methanol by the reduction of 2,5-dimethylfuran-3-carbaldehyde using sodium borohydride.

Materials:

-

2,5-Dimethylfuran-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,5-dimethylfuran-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask at room temperature.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volume of residue).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra to enable full assignment of proton and carbon signals.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Visualizations

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of (2,5-Dimethylfuran-3-yl)methanol, demonstrating how data from various spectroscopic techniques are integrated to confirm the final structure.

Caption: Workflow for the structural elucidation of (2,5-Dimethylfuran-3-yl)methanol.

Conclusion

A Technical Guide to the Spectroscopic Data of (2,5-Dimethylfuran-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties of (2,5-Dimethylfuran-3-yl)methanol, a substituted furan derivative of interest in chemical synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data and detailed experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (2,5-Dimethylfuran-3-yl)methanol. These values are estimated based on the chemical structure and typical spectroscopic behavior of related furan derivatives and alcohols.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~5.85 | s | 1H | H-4 (furan ring) |

| ~4.50 | s | 2H | -CH₂OH |

| ~2.25 | s | 3H | 2-CH₃ |

| ~2.20 | s | 3H | 5-CH₃ |

| Variable | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~148.5 | C-2 |

| ~147.0 | C-5 |

| ~118.0 | C-3 |

| ~106.0 | C-4 |

| ~57.0 | -CH₂OH |

| ~13.5 | 2-CH₃ |

| ~12.0 | 5-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3600-3200 | Strong, Broad | O-H stretch | Alcohol |

| 3120-3150 | Weak | C-H stretch | Aromatic (furan) |

| 2960-2850 | Medium | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1600 & ~1500 | Medium-Weak | C=C stretch | Aromatic (furan) |

| 1260-1000 | Strong | C-O stretch | Alcohol & Furan Ether |

Table 4: Predicted Mass Spectrometry Data

| m/z | Adduct | Predicted CCS (Ų) |

| 127.07536 | [M+H]⁺ | 122.5 |

| 149.05730 | [M+Na]⁺ | 132.2 |

| 125.06080 | [M-H]⁻ | 126.2 |

| 144.10190 | [M+NH₄]⁺ | 145.2 |

| 109.06534 | [M+H-H₂O]⁺ | 118.4 |

Data sourced from PubChem CID 10396847.[1]

Experimental Protocols

Synthesis of (2,5-Dimethylfuran-3-yl)methanol

A common method for the synthesis of (2,5-Dimethylfuran-3-yl)methanol is the reduction of a corresponding ester, such as 3-carbomethoxy-2,5-dimethylfuran.

Materials:

-

3-carbomethoxy-2,5-dimethylfuran

-

Diisobutylaluminium hydride (DIBAL-H), 1M solution in methylene chloride

-

Anhydrous methylene chloride (CH₂Cl₂)

-

Nitrogen gas (N₂)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve 3-carbomethoxy-2,5-dimethylfuran (1.0 eq) in anhydrous methylene chloride in a round-bottom flask under a nitrogen atmosphere.

-

Cool the stirred solution to -20°C using a suitable cooling bath.

-

Slowly add DIBAL-H (2.5 eq, 1M solution in CH₂Cl₂) to the reaction mixture while maintaining the temperature at -20°C.

-

Stir the reaction mixture at -20°C for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., Rochelle's salt solution or methanol followed by water).

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with methylene chloride.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of (2,5-Dimethylfuran-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Sample Preparation:

-

Dissolve 5-10 mg of purified (2,5-Dimethylfuran-3-yl)methanol in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

-

Spectrometer: 500 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy Parameters:

-

Spectrometer: 125 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled (e.g., zgpg30)

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2-5 s

-

Spectral Width: 0 to 200 ppm

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and perform peak picking for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal.

Instrumentation:

-

Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer

-

Mode: Transmittance or ATR

-

Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Data Analysis:

-

Acquire a background spectrum of the clean KBr plates or ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Identify characteristic absorption bands corresponding to the functional groups (e.g., O-H, C-H, C-O, C=C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 10 µg/mL.

Instrumentation:

-

Mass Spectrometer: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole analyzer.

-

Ionization Mode: Positive (ESI+) and Negative (ESI-)

-

Source Temperature: 100-150°C

-

Scan Range: m/z 50-500

Data Analysis:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Analyze the fragmentation pattern to gain structural information.

-

For high-resolution mass spectrometry (HRMS), compare the exact mass to the calculated mass to confirm the elemental composition.

References

Uncharted Territory: The Biological Activity of (2,5-Dimethylfuran-3-yl)methanol Remains Undocumented

Despite a comprehensive search of scientific literature and databases, no public data exists on the biological activity of the specific furan derivative, (2,5-Dimethylfuran-3-yl)methanol. This notable absence of information precludes the creation of an in-depth technical guide on its pharmacological, toxicological, or therapeutic properties.

For researchers, scientists, and drug development professionals, this signifies that (2,5-Dimethylfuran-3-yl)methanol represents a novel chemical entity for which the biological effects have yet to be explored and documented. Consequently, a detailed analysis of its potential interactions with biological systems, including any therapeutic benefits or adverse effects, cannot be provided at this time.

While the broader class of furan derivatives has been shown to exhibit a wide range of biological activities, it is a well-established principle in medicinal chemistry that even minor structural modifications to a molecule can drastically alter its biological profile. Therefore, extrapolating the activities of other furan-containing compounds to (2,5-Dimethylfuran-3-yl)methanol would be scientifically unfounded.

The furan nucleus is a common scaffold in many biologically active compounds, and derivatives have been investigated for various therapeutic applications. However, the specific substitution pattern of a methanol group at the 3-position and methyl groups at the 2- and 5-positions of the furan ring, as seen in (2,5-Dimethylfuran-3-yl)methanol, appears to be a unique arrangement that has not been the subject of published biological evaluation.

Similarly, while the parent compound, 2,5-dimethylfuran, has been studied in the context of its potential as a biofuel and as a biomarker for tobacco smoke exposure, this information does not shed light on the specific biological activities of its 3-methanol derivative.

The lack of available data on the biological activity of (2,5-Dimethylfuran-3-yl)methanol presents a clear gap in the scientific knowledge base. For researchers in drug discovery and related fields, this compound represents an opportunity for novel investigation. Future studies would need to be initiated to synthesize and screen this compound against various biological targets to determine if it possesses any significant pharmacological or toxicological properties. Until such research is conducted and published, any discussion of its biological activity would be purely speculative.

An In-depth Technical Guide to (2,5-Dimethylfuran-3-yl)methanol Derivatives and Analogs as Potential Therapeutic Agents

Executive Summary

The furan nucleus is a versatile heterocyclic scaffold that is a constituent of numerous biologically active compounds. This technical guide focuses on the therapeutic potential of derivatives and analogs of (2,5-Dimethylfuran-3-yl)methanol, a specific subset of substituted furans. Extensive research has identified the purinergic P2X3 receptor as a key therapeutic target for conditions involving afferent nerve sensitization, such as chronic cough and neuropathic pain. While structure-activity relationship (SAR) data for the (2,5-Dimethylfuran-3-yl)methanol core is not extensively documented in publicly available literature, this guide synthesizes the relevant biological context, plausible synthetic routes, and detailed experimental protocols for the evaluation of such compounds as P2X3 receptor antagonists. The information provided herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting the P2X3 receptor.

Introduction: The Therapeutic Rationale for P2X3 Receptor Antagonism

The P2X3 receptor is an ATP-gated ion channel predominantly and selectively expressed on small-diameter primary afferent neurons, including nociceptive C-fibers and Aδ-fibers.[1] In response to tissue injury, inflammation, or stress, extracellular ATP is released from cells and binds to P2X3 receptors. This binding event triggers the opening of a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺, which depolarizes the neuron and initiates an action potential. This signal is then transmitted to the central nervous system, resulting in the sensation of pain or, in the airways, the cough reflex.

Given their strategic location on sensory neurons, both homomeric (P2X3) and heteromeric (P2X2/3) P2X receptors are critical mediators of nociceptive signaling. Pharmacological blockade of these receptors has been shown to be effective in animal models of chronic inflammatory and neuropathic pain.[2] Consequently, the development of potent and selective P2X3 antagonists has become a major focus for pharmaceutical research, with several candidates advancing into clinical trials for indications such as refractory chronic cough, overactive bladder, and endometriosis-associated pain.[3] Furan-based scaffolds represent a promising area for the exploration of novel P2X3 antagonists.

Quantitative Data on P2X3 Receptor Antagonists

| Table 1: In Vitro Activity of Representative P2X3 Receptor Antagonists | |||||

| Compound | Scaffold Class | Target(s) | Assay Type | Cell Line | hP2X3 IC50 (nM) |

| Gefapixant | Diaminopyrimidine | P2X3, P2X2/3 | Patch Clamp | 1321N1 | 153 |

| Sivopixant | Dioxotriazine | P2X3 selective | Calcium Flux | Not Specified | 4.2 |

| Camlipixant (BLU-5937) | Imidazopyridine | P2X3 selective | Calcium Mobilization | Human cell lines | 25 |

| Pyrrolinone 34 | Pyrrolinone | P2X3 | Calcium Flux | HEK293 | 25 |

Note: Data is compiled from various sources for illustrative purposes.[1][3][4][5] IC50 values represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Synthesis and Experimental Protocols

The synthesis of (2,5-Dimethylfuran-3-yl)methanol derivatives would logically proceed from the core furan structure. The following protocols provide detailed methodologies for the synthesis of a related starting material, 3-Furanmethanol, and for the standard biological assays used to characterize P2X3 receptor antagonists.

Experimental Protocol: Synthesis of 3-Furanmethanol

This protocol describes a representative synthesis of a core furan-methanol scaffold via the reduction of the corresponding aldehyde, adapted from established methods.[3] This approach can be modified for the synthesis of the 2,5-dimethyl substituted analog by starting with 2,5-dimethyl-3-furaldehyde.

Materials:

-

3-Furaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.4 eq)

-

Zinc chloride (ZnCl₂) (0.05 eq)

-

Tetrahydrofuran (THF), anhydrous

-

2 M Hydrochloric acid (HCl)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Addition funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-furaldehyde in anhydrous THF.

-

Add zinc chloride to the solution and stir until dispersed.

-

Cool the mixture in an ice bath and carefully add sodium borohydride in small portions.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding water, followed by neutralization to pH 7 with 2 M HCl.

-

Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Furanmethanol.

-

The product can be further purified by flash column chromatography if necessary.

Experimental Protocol: In Vitro P2X3 Calcium Flux Assay (FLIPR)

This protocol details a high-throughput functional assay to measure the inhibitory activity of test compounds on P2X3 receptors expressed in a recombinant cell line.[3][6]

Materials:

-

HEK293 cells stably expressing the human P2X3 receptor.

-

Assay plates (e.g., black, clear-bottom 384-well plates).

-

Culture medium (e.g., DMEM with 10% FBS, Penicillin-Streptomycin, and a selection antibiotic like G418).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) with a loading buffer containing Pluronic F-127.

-

Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS).

-

P2X3 agonist (e.g., α,β-methylene ATP - α,β-meATP).

-

Test compounds (e.g., (2,5-Dimethylfuran-3-yl)methanol derivatives) dissolved in DMSO and serially diluted.

Equipment:

-

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument with kinetic reading and liquid handling capabilities.

-

Standard cell culture incubator (37°C, 5% CO₂).

Procedure:

-

Cell Plating: Seed the P2X3-expressing HEK293 cells into the 384-well assay plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution. Incubate for 45-60 minutes at 37°C.

-

Compound Addition: Wash the cells gently with assay buffer to remove excess dye. Prepare serial dilutions of the test compounds in assay buffer and add them to the respective wells. Incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation & Signal Detection: Place the assay plate into the FLIPR instrument. Establish a stable baseline fluorescence reading. Simultaneously inject the P2X3 agonist (at a pre-determined EC₈₀ concentration) into all wells.

-

Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity over 1-3 minutes. The agonist binding will open the P2X3 channel, causing calcium influx and a sharp increase in fluorescence.

-

Data Analysis: The inhibitory effect of the test compounds is calculated by measuring the reduction in the peak fluorescence signal in their presence compared to the control (agonist only). Concentration-response curves are generated, and IC₅₀ values are determined using a four-parameter logistic fit.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a gold-standard method for characterizing the effect of antagonists on the ion channel function of P2X3 receptors with high fidelity.[2][7]

Materials:

-

Primary dorsal root ganglion (DRG) neurons or a P2X3-expressing cell line.

-

Coated coverslips (e.g., poly-D-lysine/laminin).

-

External/bath solution (in mM): 150 NaCl, 5 KCl, 2.5 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose; pH 7.4.

-

Internal/pipette solution (in mM): 140 KCl, 2 MgCl₂, 11 EGTA, 10 HEPES, 4 ATP, 0.3 Na₂GTP; pH 7.2.

-

P2X3 agonist (α,β-meATP) and test antagonists.

Equipment:

-

Patch-clamp amplifier and data acquisition system.

-

Microscope with micromanipulators.

-

Perfusion system.

-

Pipette puller for fabricating borosilicate glass pipettes (3-5 MΩ resistance).

Procedure:

-

Cell Preparation: Plate dissociated DRG neurons or P2X3-expressing cells onto coated coverslips and allow them to adhere.

-

Recording Setup: Transfer a coverslip to a recording chamber on the microscope stage, continuously perfused with the external solution.

-

Patching: Using a micromanipulator, approach a cell with a glass pipette filled with the internal solution. Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior. Clamp the cell's membrane potential at -60 mV.

-

Drug Application:

-

Establish a stable baseline current.

-

Apply a submaximal concentration of the agonist α,β-meATP (e.g., 10 µM) to elicit a control inward current.

-

Wash the cell with the external solution until the current returns to baseline.

-

Pre-incubate the cell with the desired concentration of the test antagonist for several minutes.

-

Co-apply the antagonist with the agonist and record the resulting current.

-

-

Data Analysis: Measure the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist. Calculate the percentage of inhibition and construct concentration-response curves to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the context of drug discovery for (2,5-Dimethylfuran-3-yl)methanol derivatives. The following diagrams, rendered in Graphviz DOT language, illustrate the key P2X3 signaling pathway and a typical drug discovery workflow.

P2X3 Receptor Signaling Pathway in Nociception

Drug Discovery and Development Workflow

Conclusion

Derivatives of (2,5-Dimethylfuran-3-yl)methanol represent a chemical space of interest for the development of novel therapeutics. Based on the established role of the P2X3 receptor in sensory signaling, this class of compounds holds potential as antagonists for treating chronic cough and neuropathic pain. This guide provides the essential theoretical background, plausible synthetic strategies, and detailed, state-of-the-art experimental protocols for the biological evaluation of these and related molecules. The provided workflows and pathway diagrams offer a clear visual framework for the complex processes involved. While a specific SAR dataset for this furan scaffold remains to be published, the methodologies outlined here equip researchers with the necessary tools to undertake such an investigation and contribute to the advancement of this promising therapeutic area.

References

- 1. Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolinone derivatives as a new class of P2X3 receptor antagonists. Part 1: Initial structure-activity relationship studies of a hit from a high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dioxotriazine derivatives as a new class of P2X3 receptor antagonists: Identification of a lead and initial SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry of P2X receptors: agonists and orthosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermochemical Properties of (2,5-Dimethylfuran-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current state of knowledge regarding the thermochemical properties of (2,5-Dimethylfuran-3-yl)methanol. Recognizing a notable gap in publicly available experimental and computational data for this specific furan derivative, this document serves as a comprehensive resource outlining the established methodologies for determining such properties. By detailing robust experimental protocols and computational approaches used for analogous furan compounds, this guide provides researchers and drug development professionals with a foundational framework to facilitate future studies and fill the existing data void.

Introduction

(2,5-Dimethylfuran-3-yl)methanol is a substituted furan derivative with potential applications in various fields, including pharmaceuticals and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is paramount for process design, safety analysis, and the prediction of its chemical behavior and stability. These parameters are critical for reaction modeling, process optimization, and ensuring the safe handling and storage of the compound.

Currently, a comprehensive search of scientific literature and chemical databases reveals a significant lack of specific experimental or computational thermochemical data for (2,5-Dimethylfuran-3-yl)methanol. This guide, therefore, aims to bridge this gap by presenting the standard, state-of-the-art methodologies employed for the characterization of thermochemical properties of structurally related furan derivatives.

Quantitative Thermochemical Data

A thorough literature review indicates that specific experimental or computational thermochemical data for (2,5-Dimethylfuran-3-yl)methanol are not available in the public domain. To highlight the required data for a complete thermochemical profile, the following table is presented as a template.

| Property | Symbol | Value | Units | Method | Reference |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Data Not Available | kJ·mol-1 | - | - |

| Standard Molar Enthalpy of Formation (liquid) | ΔfH°(l) | Data Not Available | kJ·mol-1 | - | - |

| Standard Molar Entropy (gas) | S°(g) | Data Not Available | J·mol-1·K-1 | - | - |

| Standard Molar Entropy (liquid) | S°(l) | Data Not Available | J·mol-1·K-1 | - | - |

| Molar Heat Capacity at Constant Pressure (gas) | Cp(g) | Data Not Available | J·mol-1·K-1 | - | - |

| Molar Heat Capacity at Constant Pressure (liquid) | Cp(l) | Data Not Available | J·mol-1·K-1 | - | - |

| Enthalpy of Vaporization | ΔvapH | Data Not Available | kJ·mol-1 | - | - |

| Enthalpy of Combustion | ΔcH° | Data Not Available | kJ·mol-1 | - | - |

Experimental Protocols for Thermochemical Characterization

The determination of thermochemical properties for furan derivatives typically involves a combination of calorimetric techniques. The following protocols are based on established methods for similar compounds and can be adapted for the study of (2,5-Dimethylfuran-3-yl)methanol.

Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation in the condensed phase is often derived from the standard molar energy of combustion.

Methodology: Rotating-Bomb Combustion Calorimetry

-

Sample Preparation: A pellet of the solid sample or a sealed ampule for a liquid sample of known mass is placed in a crucible within the combustion bomb. A known amount of water is added to the bomb to ensure saturation of the final atmosphere.

-

Combustion: The bomb is charged with high-purity oxygen to a pressure of approximately 3.04 MPa. The sample is ignited by passing an electrical current through a cotton fuse in contact with the sample.

-

Calorimeter Setup: The combustion bomb is submerged in a known mass of water in an isoperibol calorimeter. The temperature of the water is monitored with high precision.

-

Data Acquisition: The temperature change of the calorimeter system is recorded until a stable final temperature is reached.

-

Correction and Calculation: The raw temperature data is corrected for heat exchange with the surroundings and the energy of ignition. The standard molar energy of combustion (ΔcU°) is calculated from the corrected temperature change and the energy equivalent of the calorimeter. The standard molar enthalpy of combustion (ΔcH°) is then derived. From this, the standard molar enthalpy of formation (ΔfH°) is calculated using Hess's law.

Calvet Microcalorimetry for Enthalpy of Vaporization

The standard molar enthalpy of vaporization is crucial for converting condensed-phase enthalpies of formation to the gas phase.

Methodology: High-Temperature Calvet Microcalorimetry

-

Sample Preparation: A few milligrams of the sample are loaded into a Knudsen effusion cell, which is then placed inside the calorimeter.

-

Isothermal Measurement: The calorimeter is maintained at a constant temperature (T = 298.15 K). The heat flow associated with the vaporization of the sample is measured.

-

Vapor Pressure Determination: The enthalpy of vaporization can also be determined by measuring the vapor pressure of the substance as a function of temperature using the Knudsen effusion method combined with a quartz crystal microbalance. The Clausius-Clapeyron equation is then used to derive the enthalpy of vaporization.

Computational Protocols for Thermochemical Prediction

In the absence of experimental data, high-level quantum chemical calculations provide a reliable means of predicting thermochemical properties.

Methodology: G3MP2//B3LYP Composite Method

The G3MP2//B3LYP method is a well-established computational approach for obtaining accurate thermochemical data.

-

Geometry Optimization and Vibrational Frequencies: The molecular geometry is first optimized, and vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory. These frequencies are scaled by an empirical factor to correct for anharmonicity and are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., QCISD(T)/6-31G(d), MP4/6-31+G(d), MP4/6-31G(2df,p), and MP2/G3Large) on the optimized geometry.

-

Energy Correction: The final G3MP2 energy is obtained by combining the energies from these calculations with several additive corrections, including a higher-level correction (HLC).

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are generally preferred as they benefit from cancellation of errors in the electronic structure calculations.

Workflow for Thermochemical Property Determination

The following diagram illustrates a typical workflow for the experimental and computational determination of the thermochemical properties of a furan derivative like (2,5-Dimethylfuran-3-yl)methanol.

Caption: Workflow for determining thermochemical properties.

Conclusion

While direct experimental or computational thermochemical data for (2,5-Dimethylfuran-3-yl)methanol is currently unavailable, this guide provides a comprehensive overview of the established methodologies necessary for its determination. The detailed experimental protocols for combustion and Calvet calorimetry, alongside the robust computational G3MP2//B3LYP approach, offer a clear pathway for researchers to obtain the critical thermochemical parameters for this compound. The provided workflow diagram serves as a strategic guide for planning and executing such studies. The generation of this fundamental data will be invaluable for the advancement of research and development in fields where (2,5-Dimethylfuran-3-yl)methanol and its derivatives show promise.

An In-depth Technical Guide to the Safety and Handling of (2,5-Dimethylfuran-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2,5-Dimethylfuran-3-yl)methanol, CAS No. 1003-96-9. The content herein is intended to support laboratory safety protocols and risk assessments.

Hazard Identification and Classification

Table 1: GHS Classification

| Hazard Class | Category |

| Flammable Liquids | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |

Table 2: Hazard Statements and Precautionary Statements

| Type | Code | Statement |

| Hazard | H226 | Flammable liquid and vapour.[1] |

| H315 | Causes skin irritation.[1] | |

| H319 | Causes serious eye irritation.[1] | |

| H335 | May cause respiratory irritation.[1] | |

| Precautionary (Prevention) | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P233 | Keep container tightly closed. | |

| P240 | Ground/bond container and receiving equipment. | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | |

| P242 | Use only non-sparking tools. | |

| P243 | Take precautionary measures against static discharge. | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Precautionary (Response) | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | |

| Precautionary (Storage) | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P403+P235 | Store in a well-ventilated place. Keep cool. | |

| P405 | Store locked up. | |

| Precautionary (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant. |

Data compiled from available Safety Data Sheets.

Diagram 1: GHS Hazard Pictograms for (2,5-Dimethylfuran-3-yl)methanol

References

An In-Depth Technical Guide on the Synthesis and Potential Biological Activity of (2,5-Dimethylfuran-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of (2,5-Dimethylfuran-3-yl)methanol. Additionally, it explores the potential biological activities of this and related furan derivatives, offering insights for researchers in medicinal chemistry and drug development.

Synthesis of (2,5-Dimethylfuran-3-yl)methanol

The primary route for the synthesis of (2,5-Dimethylfuran-3-yl)methanol involves the reduction of its corresponding ester, 3-carbomethoxy-2,5-dimethylfuran. The reducing agent of choice for this transformation is Diisobutylaluminium hydride (DIBAL-H), which allows for the selective reduction of the ester to the alcohol.

Experimental Protocol: DIBAL-H Reduction of 3-Carbomethoxy-2,5-dimethylfuran

This protocol is based on established procedures for the DIBAL-H reduction of esters to alcohols.[1][2]

Materials:

-

3-carbomethoxy-2,5-dimethylfuran

-

Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated aqueous solution of ammonium chloride or Rochelle's salt

-

Anhydrous magnesium sulfate or sodium sulfate

-

Celite®

-

Solvents for column chromatography (e.g., hexanes and ethyl acetate)

Procedure:

-

A solution of 3-carbomethoxy-2,5-dimethylfuran is prepared in a dry, inert solvent such as diethyl ether or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

A solution of DIBAL-H (typically 1.5 to 2.5 equivalents) is added dropwise to the stirred solution of the ester, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for a specified period, typically 1 to 4 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or Rochelle's salt at -78 °C.

-

The mixture is allowed to warm to room temperature, resulting in the formation of a precipitate.

-

The precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed with diethyl ether or dichloromethane.

-

The filtrate is collected, and the organic layer is separated.

-

The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude (2,5-Dimethylfuran-3-yl)methanol.

Purification

The crude product is typically purified by flash column chromatography on silica gel.[3] A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent such as ethyl acetate, is commonly employed to isolate the pure alcohol.

Workflow for Synthesis and Purification:

Caption: Synthetic workflow for (2,5-Dimethylfuran-3-yl)methanol.

Characterization

The structure and purity of the synthesized (2,5-Dimethylfuran-3-yl)methanol would be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl groups on the furan ring, the methylene protons of the methanol group, the hydroxyl proton, and the furan ring proton. |

| ¹³C NMR | Resonances for the carbon atoms of the furan ring, the two methyl groups, and the methanol carbon. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, as well as C-H and C-O stretching frequencies. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of (2,5-Dimethylfuran-3-yl)methanol, along with characteristic fragmentation patterns. |

Potential Biological Activities

While specific biological data for (2,5-Dimethylfuran-3-yl)methanol is limited in publicly available literature, the broader class of furan derivatives has been extensively studied and shown to exhibit a range of pharmacological activities, including anti-inflammatory and antimicrobial effects.[4][5][6]

Anti-inflammatory Activity

Furan derivatives have been reported to exert anti-inflammatory effects through various mechanisms. One key mechanism involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] The MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines. Inhibition of this pathway by furan derivatives can lead to a reduction in inflammation.

Potential Anti-inflammatory Signaling Pathway:

Caption: Hypothesized inhibition of the MAPK signaling pathway.

Antimicrobial Activity

Various furan-containing compounds have demonstrated activity against a range of microbial pathogens. The antimicrobial action of these compounds can be attributed to several mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with microbial DNA.[4][7] The specific mechanism is often dependent on the overall structure of the furan derivative and the target microorganism.

General Antimicrobial Action Workflow:

Caption: Potential mechanisms of antimicrobial action.

Conclusion

(2,5-Dimethylfuran-3-yl)methanol can be synthesized from its corresponding ester via DIBAL-H reduction. While direct biological data for this specific compound is not extensively documented, the known anti-inflammatory and antimicrobial activities of related furan derivatives suggest that it may be a valuable scaffold for further investigation in drug discovery programs. The potential for this molecule to modulate inflammatory pathways, such as the MAPK pathway, warrants further study to elucidate its specific mechanisms of action and therapeutic potential. This guide provides a foundational framework for the synthesis, purification, and initial biological exploration of (2,5-Dimethylfuran-3-yl)methanol.

References

- 1. rsc.org [rsc.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Overview of Antimicrobial Properties of Furan - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

(2,5-Dimethylfuran-3-yl)methanol: A Technical Guide to its Potential Industrial Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,5-Dimethylfuran-3-yl)methanol, a furan derivative with potential applications across various industrial sectors, including pharmaceuticals, agrochemicals, and specialty chemicals. While specific data for this compound is limited, this document synthesizes available information and extrapolates its potential industrial relevance based on the well-established chemistry and applications of the furan scaffold.

Introduction

(2,5-Dimethylfuran-3-yl)methanol, with the chemical formula C7H10O2, belongs to the furan family, a class of heterocyclic organic compounds that have garnered significant attention in medicinal and industrial chemistry. The presence of a hydroxymethyl group on the dimethylated furan ring suggests its utility as a versatile building block for the synthesis of more complex molecules. Its structural similarity to other industrially significant furan derivatives, such as 2,5-dimethylfuran (DMF) and furan-3-methanol, points towards a range of potential applications.

Physicochemical Properties and Data

Quantitative data for (2,5-Dimethylfuran-3-yl)methanol is not extensively available in public literature. However, based on its structure and data from chemical suppliers, the following information has been compiled.

| Property | Value | Source |

| CAS Number | 1003-96-9 | [1] |

| Molecular Formula | C7H10O2 | [2] |

| Molecular Weight | 126.15 g/mol | |

| Predicted XlogP | 0.9 | [2] |

| Monoisotopic Mass | 126.06808 Da | [2] |

Spectroscopic data such as NMR, HPLC, and LC-MS are available from commercial suppliers but are not detailed in publicly accessible literature.[1]

Synthesis and Manufacturing

The primary synthetic route to (2,5-Dimethylfuran-3-yl)methanol reported in the literature involves the reduction of a corresponding ester.

A concise experimental protocol for the synthesis of (2,5-Dimethylfuran-3-yl)methanol is the reduction of 3-carbomethoxy-2,5-dimethylfuran.

-

Reaction: To a solution of 3-carbomethoxy-2,5-dimethylfuran in a suitable solvent, diisobutylaluminium hydride (DIBAL) is added to facilitate the reduction of the ester to the corresponding alcohol.

The 2,5-dimethylfuran core is of significant industrial interest as it can be derived from renewable biomass resources. The general pathway involves the conversion of carbohydrates to 5-hydroxymethylfurfural (HMF), which is a key platform chemical. HMF can then be catalytically converted to 2,5-dimethylfuran (DMF), a promising biofuel. This established route for the synthesis of the core structure provides a sustainable sourcing strategy for precursors to (2,5-Dimethylfuran-3-yl)methanol.

Caption: General pathway from biomass to 2,5-dimethylfuran.

Potential Industrial Applications

While specific industrial applications for (2,5-Dimethylfuran-3-yl)methanol are not widely documented, its structural features suggest potential in several areas based on the known uses of similar furan derivatives.

Furan-3-methanol is a known precursor in the synthesis of the neonicotinoid insecticide Dinotefuran. The hydroxymethyl group at the 3-position is a key functional handle for further chemical modifications. It is plausible that (2,5-Dimethylfuran-3-yl)methanol could serve as a starting material for novel agrochemicals, where the methyl groups could influence the compound's biological activity, selectivity, and metabolic stability.

Furan derivatives are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

A study has reported the synthesis of pyrazoline derivatives from a (2,5-dimethylfuran-3-yl) moiety, which demonstrated in vitro antimicrobial activity against various pathogenic bacterial and fungal strains.[3] One of the synthesized compounds, 1-Thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(3-fluorophenyl)-2-pyrazoline, showed a notable zone of inhibition against several microorganisms.[3]

The general workflow for such a synthesis can be conceptualized as follows:

Caption: Conceptual workflow for developing antimicrobial agents.

Given the broad biological activities of furan derivatives, (2,5-Dimethylfuran-3-yl)methanol represents a valuable starting point for the development of new therapeutic agents. The hydroxymethyl group allows for the facile introduction of various pharmacophores.

Many furan derivatives are known for their characteristic aromas and are used as flavoring agents in the food and beverage industry. The specific organoleptic properties of (2,5-Dimethylfuran-3-yl)methanol are not documented, but it holds potential for investigation as a novel flavor or fragrance compound.

The hydroxymethyl group on the furan ring can be utilized in polymerization reactions, suggesting a potential role for (2,5-Dimethylfuran-3-yl)methanol as a monomer or cross-linking agent in the synthesis of specialty polymers.

Biological Activity and Signaling Pathways

While a study has shown that derivatives of (2,5-dimethylfuran-3-yl)methanol possess antimicrobial properties, there is no specific information available in the reviewed literature regarding the biological activity of the parent compound itself, nor its involvement in any specific biological signaling pathways.[3] Therefore, a diagrammatic representation of its mechanism of action or interaction with signaling cascades cannot be provided at this time. Further research is required to elucidate the biological effects and potential mechanisms of action of this compound.

Conclusion and Future Outlook

(2,5-Dimethylfuran-3-yl)methanol is a furan derivative with significant, yet largely unexplored, industrial potential. Its synthesis from precursors that can be derived from renewable biomass positions it as a sustainable chemical building block. While direct applications and detailed experimental data are currently scarce, the well-established utility of the furan scaffold in agrochemicals, pharmaceuticals, and other industries provides a strong basis for future research and development.

For researchers and professionals in drug discovery and chemical synthesis, (2,5-Dimethylfuran-3-yl)methanol offers a promising platform for the creation of novel molecules with potentially valuable biological and material properties. Further investigation into its synthesis optimization, characterization of its physicochemical and biological properties, and exploration of its applications is warranted.

References

- 1. 1003-96-9|(2,5-Dimethylfuran-3-yl)methanol|BLD Pharm [bldpharm.com]

- 2. PubChemLite - (2,5-dimethylfuran-3-yl)methanol (C7H10O2) [pubchemlite.lcsb.uni.lu]

- 3. Microwave Solvent-free Synthesis of Some Bioactive 3-(2,5-Dimethylfuran-3-yl)-pyrazoline Derivatives and Their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Application Notes and Protocols: Synthesis of (2,5-Dimethylfuran-3-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of (2,5-Dimethylfuran-3-yl)methanol. Based on a review of the current scientific literature, a direct synthesis from 5-(hydroxymethyl)furfural (HMF) is not a readily available or commonly documented pathway. The functionalization of the furan ring at the 3-position starting from HMF is challenging. Therefore, this document outlines a robust and well-documented two-step synthetic route commencing from diethyl 2,3-diacetylsuccinate. The protocols herein describe the acid-catalyzed cyclization and decarboxylation to form an intermediate ester, ethyl 2,5-dimethylfuran-3-carboxylate, followed by its reduction to the target molecule, (2,5-Dimethylfuran-3-yl)methanol. All quantitative data is summarized in tables, and the reaction pathway and experimental workflow are visualized using diagrams.

Introduction

(2,5-Dimethylfuran-3-yl)methanol is a substituted furan derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of the furan scaffold and the presence of a primary alcohol functional group. While 5-(hydroxymethyl)furfural (HMF) is a key bio-based platform chemical, its conversion typically focuses on modifications at the 2 and 5 positions, such as the production of 2,5-dimethylfuran (DMF) or 2,5-furandicarboxylic acid (FDCA). The synthesis of furan derivatives with substitution at the 3-position from HMF is not straightforward.

The protocol detailed below follows a reliable two-step synthesis beginning with the Paal-Knorr furan synthesis from diethyl 2,3-diacetylsuccinate to generate a key intermediate, ethyl 2,5-dimethylfuran-3-carboxylate. This intermediate is subsequently reduced to afford the target compound, (2,5-Dimethylfuran-3-yl)methanol.

Reaction Pathway

The overall synthetic scheme is presented below. The first step involves an acid-catalyzed cyclization of diethyl 2,3-diacetylsuccinate, which upon heating in the presence of hydrochloric acid, undergoes both cyclization and decarboxylation to yield ethyl 2,5-dimethylfuran-3-carboxylate. The subsequent step is the reduction of the ester functionality to a primary alcohol.

Caption: Chemical reaction pathway for the synthesis of (2,5-Dimethylfuran-3-yl)methanol.

Experimental Protocols